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molecular formula C10H10BrNO B1268646 3-bromo-N-cyclopropylbenzamide CAS No. 337535-74-7

3-bromo-N-cyclopropylbenzamide

Cat. No. B1268646
M. Wt: 240.1 g/mol
InChI Key: TZOROVSHSRTGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518257B1

Procedure details

By the reaction in the same manner as in Example 45-(i) using 3-bromobenzoyl chloride (5.50 g) and cyclopropylamine (4.30 g), the title compound (5.20 g) was obtained as colorless needle crystals.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
4.3 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5](Cl)=[O:6].[CH:11]1([NH2:14])[CH2:13][CH2:12]1>>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([NH:14][CH:11]1[CH2:13][CH2:12]1)=[O:6]

Inputs

Step One
Name
Quantity
5.5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)Cl)C=CC1
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(CC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=O)NC2CC2)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: CALCULATEDPERCENTYIELD 86.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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